Methyl 3-hydroxynaphthalene-1-carboxylate
Overview
Description
Methyl 3-hydroxynaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system substituted with a hydroxyl group at the third position and a carboxylate ester group at the first position. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxynaphthalene-1-carboxylate typically involves the esterification of 3-hydroxynaphthalene-1-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxonaphthalene-1-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 3-hydroxynaphthalene-1-methanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-oxonaphthalene-1-carboxylate
Reduction: Methyl 3-hydroxynaphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxynaphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxynaphthalene-1-carboxylate depends on the specific application and the target molecule. In biological systems, it may interact with various enzymes and receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Methyl 3-hydroxynaphthalene-1-carboxylate can be compared with other similar compounds such as:
Methyl 2-hydroxynaphthalene-1-carboxylate: Similar structure but with the hydroxyl group at the second position, leading to different chemical properties and reactivity.
Methyl 3-methoxynaphthalene-1-carboxylate: The hydroxyl group is replaced by a methoxy group, affecting its polarity and reactivity.
Methyl 3-hydroxynaphthalene-2-carboxylate: The carboxylate group is at the second position, resulting in different steric and electronic effects.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Properties
IUPAC Name |
methyl 3-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFLVZPFWQRKKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633880 | |
Record name | Methyl 3-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-15-5 | |
Record name | Methyl 3-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.